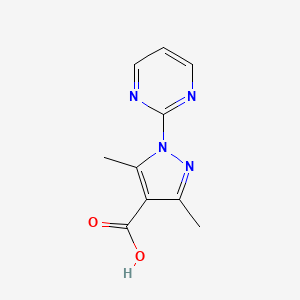

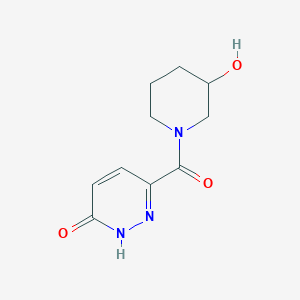

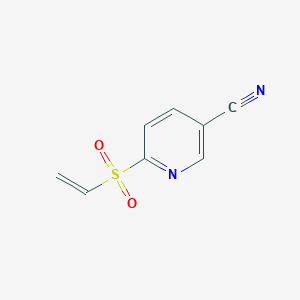

4-(3,4-dimethoxyphenyl)-1H-pyrrole-2-carboxylic acid

Overview

Description

The compound “4-(3,4-dimethoxyphenyl)-1H-pyrrole-2-carboxylic acid” does not have a lot of information available. However, it is likely to be a monocarboxylic acid and a dimethoxybenzene1. It is functionally related to a propionic acid1 and phenylacetic acid2.

Synthesis Analysis

There is no direct information available on the synthesis of “4-(3,4-dimethoxyphenyl)-1H-pyrrole-2-carboxylic acid”. However, a method for synthesizing a similar compound, 3,4-dimethoxy benzyl cyanide, has been disclosed3. This method involves three steps: decarboxylation reaction, aldoxime reaction, and dehydration reaction3.Molecular Structure Analysis

The molecular structure of “4-(3,4-dimethoxyphenyl)-1H-pyrrole-2-carboxylic acid” is not directly available. However, the structure of a similar compound, 3,4-dimethoxyphenylacetic acid, is available4.Chemical Reactions Analysis

There is no specific information available on the chemical reactions of “4-(3,4-dimethoxyphenyl)-1H-pyrrole-2-carboxylic acid”. However, a similar compound, 3,4-dimethoxyphenylacetic acid, is known to react with formaldehyde in the presence of acid to give an isochromanone5.Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(3,4-dimethoxyphenyl)-1H-pyrrole-2-carboxylic acid” are not directly available. However, a similar compound, 3,4-dimethoxyphenylacetic acid, has a molecular weight of 210.2265 g/mol7.Scientific Research Applications

1. Antitubulin Agents

4-(3,4-dimethoxyphenyl)-1H-pyrrole-2-carboxylic acid and its related compounds have been studied for their potential as antitubulin agents. These compounds target the colchicine site of tubulin, playing a significant role in microtubule depolymerization activity. This activity is particularly influenced by the presence of an acceptor for Cys241β in the hydrophobic subpocket A. Such compounds are promising in the context of cancer research due to their ability to disrupt microtubules, a critical component in cell division and cancer progression (Da et al., 2013).

2. Fungicidal and Insecticidal Activities

Derivatives of 4-(3,4-dimethoxyphenyl)-1H-pyrrole-2-carboxylic acid have shown promising fungicidal and insecticidal activities. These findings are significant for agricultural applications, offering potential new tools for pest control (Liu, Li, & Li, 2004).

3. Hydrogen Bonding and Molecular Structure

The study of similar pyrrole compounds has also provided insights into hydrogen bonding and molecular structure. These studies are crucial for understanding the chemical properties and potential applications of these compounds in various fields like material science and pharmaceuticals (Prayzner et al., 1996).

4. Solid Thermo-Responsive Material

An aryl-substituted pyrrole derivative exhibited unique fluorescence in the solid state, making it a potential candidate for thermo-responsive material in temperature monitoring devices. This property stems from its molecular design and the specific aggregation form when crystallized from dimethyl formamide (DMF) (Han et al., 2013).

5. Intramolecular Hydrogen Bonding

Further research on similar pyrrole compounds has led to insights into intramolecular hydrogen bonding and the crystal structures of these molecules. Such studies are valuable for the development of new materials and understanding the molecular interactions at play (Silva et al., 2006).

Safety And Hazards

The safety and hazards of “4-(3,4-dimethoxyphenyl)-1H-pyrrole-2-carboxylic acid” are not directly available. However, a similar compound, 3,4-dimethoxyphenylacetic acid, is known to be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation8.

Future Directions

There is no specific information available on the future directions of “4-(3,4-dimethoxyphenyl)-1H-pyrrole-2-carboxylic acid”. However, a similar compound, 3,4-dimethoxyphenylboronic acid, has been used as a substrate in the cross-coupling reaction with 5,7-dichloropyrido[4,3-d]pyrimidine catalyzed by palladium9.

properties

IUPAC Name |

4-(3,4-dimethoxyphenyl)-1H-pyrrole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO4/c1-17-11-4-3-8(6-12(11)18-2)9-5-10(13(15)16)14-7-9/h3-7,14H,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKKNDNXMQVCFNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CNC(=C2)C(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3,4-dimethoxyphenyl)-1H-pyrrole-2-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.